molecular formula C34H39ClN6O5 B560844 z-Phe-arg-4m-betana hcl CAS No. 100900-17-2

z-Phe-arg-4m-betana hcl

Cat. No.: B560844
CAS No.: 100900-17-2
M. Wt: 647.173
InChI Key: JSWXXBITNPRPEN-OCPPCWRMSA-N
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Description

z-Phe-arg-4m-betana hydrochloride: is a synthetic compound known for its application in biochemical research. It is a peptidomimetic substrate, often used in enzymatic assays to study protease activity. The compound is particularly valuable in the study of enzymes such as cathepsins and kallikreins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of z-Phe-arg-4m-betana hydrochloride involves the coupling of protected amino acids and subsequent deprotection steps. The process typically starts with the protection of the amino groups using carbobenzoxy (Z) groups. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After the coupling, the protecting groups are removed under acidic conditions to yield the final product .

Industrial Production Methods: Industrial production of z-Phe-arg-4m-betana hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification .

Chemical Reactions Analysis

Scientific Research Applications

z-Phe-arg-4m-betana hydrochloride is widely used in scientific research, particularly in:

Mechanism of Action

The compound acts as a substrate for proteases. Upon enzymatic cleavage, it releases a detectable signal, such as fluorescence, which can be measured to determine enzyme activity. The molecular targets include enzymes like cathepsins and kallikreins, which are involved in various physiological and pathological processes .

Comparison with Similar Compounds

  • z-Phe-arg-7-amido-4-methylcoumarin hydrochloride
  • z-Arg-arg-7-amido-4-methylcoumarin hydrochloride

Comparison: z-Phe-arg-4m-betana hydrochloride is unique due to its specific peptide sequence and the presence of the 4-methylcoumarin group, which provides distinct fluorescence properties. This makes it particularly useful in fluorescence-based enzymatic assays .

Properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N6O5.ClH/c1-44-30-21-26(20-25-15-8-9-16-27(25)30)38-31(41)28(17-10-18-37-33(35)36)39-32(42)29(19-23-11-4-2-5-12-23)40-34(43)45-22-24-13-6-3-7-14-24;/h2-9,11-16,20-21,28-29H,10,17-19,22H2,1H3,(H,38,41)(H,39,42)(H,40,43)(H4,35,36,37);1H/t28-,29-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWXXBITNPRPEN-OCPPCWRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39ClN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100900-17-2
Record name L-Argininamide, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-N-(4-methoxy-2-naphthalenyl)-, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100900-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 100900-17-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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